4-bromo-5-fluoropyridin-3-ol
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Overview
Description
4-Bromo-5-fluoropyridin-3-ol is a heterocyclic organic compound with the molecular formula C5H3BrFNO. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 5 are substituted by bromine and fluorine, respectively, and the hydrogen at position 3 is replaced by a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-fluoropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 5-fluoropyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-fluoropyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-bromo-5-fluoropyridin-3-one.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms and form the corresponding pyridin-3-ol derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of 4-amino-5-fluoropyridin-3-ol or 4-mercapto-5-fluoropyridin-3-ol.
Oxidation: Formation of 4-bromo-5-fluoropyridin-3-one.
Reduction: Formation of pyridin-3-ol.
Scientific Research Applications
4-Bromo-5-fluoropyridin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various functional materials
Mechanism of Action
The mechanism of action of 4-bromo-5-fluoropyridin-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic activity. The presence of bromine and fluorine atoms enhances the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridin-3-ol: Similar structure but lacks the bromine atom.
4-Bromo-3-hydroxypyridine: Similar structure but lacks the fluorine atom.
3,5-Difluoropyridin-4-ol: Contains two fluorine atoms instead of one bromine and one fluorine.
Uniqueness
4-Bromo-5-fluoropyridin-3-ol is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in the synthesis of complex organic compounds .
Properties
CAS No. |
1805936-65-5 |
---|---|
Molecular Formula |
C5H3BrFNO |
Molecular Weight |
192 |
Purity |
95 |
Origin of Product |
United States |
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